molecular formula C5H12N2O3 B14446370 Butylamine, N-(hydroperoxymethyl)-N-nitroso- CAS No. 74940-27-5

Butylamine, N-(hydroperoxymethyl)-N-nitroso-

Katalognummer: B14446370
CAS-Nummer: 74940-27-5
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: BHWLDZINDUWAPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butylamine, N-(hydroperoxymethyl)-N-nitroso- is an organic compound that belongs to the class of nitrosamines. Nitrosamines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butylamine group, a hydroperoxymethyl group, and a nitroso group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of Butylamine, N-(hydroperoxymethyl)-N-nitroso- typically involves the reaction of butylamine with formaldehyde and nitrous acid. The reaction conditions often require a controlled environment to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction can be represented as follows:

[ \text{Butylamine} + \text{Formaldehyde} + \text{Nitrous Acid} \rightarrow \text{Butylamine, N-(hydroperoxymethyl)-N-nitroso-} ]

Analyse Chemischer Reaktionen

Butylamine, N-(hydroperoxymethyl)-N-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The hydroperoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Butylamine, N-(hydroperoxymethyl)-N-nitroso- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential mutagen.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the manufacture of rubber accelerators, pesticides, and dyes.

Wirkmechanismus

The mechanism of action of Butylamine, N-(hydroperoxymethyl)-N-nitroso- involves its interaction with various molecular targets. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroperoxymethyl group can generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Vergleich Mit ähnlichen Verbindungen

Butylamine, N-(hydroperoxymethyl)-N-nitroso- can be compared with other nitrosamines, such as N-nitrosodimethylamine and N-nitrosodiethylamine. While these compounds share the nitroso functional group, Butylamine, N-(hydroperoxymethyl)-N-nitroso- is unique due to the presence of the hydroperoxymethyl group, which imparts distinct chemical properties and reactivity. Similar compounds include:

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine

Eigenschaften

CAS-Nummer

74940-27-5

Molekularformel

C5H12N2O3

Molekulargewicht

148.16 g/mol

IUPAC-Name

N-butyl-N-(hydroperoxymethyl)nitrous amide

InChI

InChI=1S/C5H12N2O3/c1-2-3-4-7(6-8)5-10-9/h9H,2-5H2,1H3

InChI-Schlüssel

BHWLDZINDUWAPE-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(COO)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.